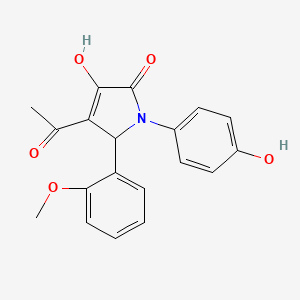![molecular formula C20H18ClFN8O3 B14948972 4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated nitrobenzaldehyde moiety and a triazine ring substituted with fluoroaniline and morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process:
Formation of 2-chloro-5-nitrobenzaldehyde: This intermediate is synthesized through the nitration of 2-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Synthesis of 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine: This involves the reaction of cyanuric chloride with 4-fluoroaniline and morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazine derivative.
Condensation Reaction: The final step involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-(4-fluoroanilino)-6-morpholino-1,3,5-triazine in the presence of a hydrazine derivative. This reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve scalable and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
4-(4-Fluoroanilino)-6-morpholino-1,3,5-triazine: Another precursor, notable for its triazine ring structure and applications in medicinal chemistry.
Uniqueness
2-Chloro-5-nitrobenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of both nitro and triazine moieties allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C20H18ClFN8O3 |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H18ClFN8O3/c21-17-6-5-16(30(31)32)11-13(17)12-23-28-19-25-18(24-15-3-1-14(22)2-4-15)26-20(27-19)29-7-9-33-10-8-29/h1-6,11-12H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
Clé InChI |
WFSGSUUPXGZLMM-FSJBWODESA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate](/img/structure/B14948897.png)

![N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14948906.png)
![[1-Benzyl-2-oxo-1,2-dihydro-indol-(3Z)-ylidene]-cyano-acetic acid ethyl ester](/img/structure/B14948913.png)
![2-chloro-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B14948917.png)
![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![N-benzyl-4-methyl-N-[2-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B14948951.png)
![4-[(Tetrahydrofuran-2-ylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14948957.png)
![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)
![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
